

Fulacimstat long-term safety profile studies

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Compound Focus: Fulacimstat

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Fulacimstat Safety and Development Overview

Aspect	Details
Drug Type	Small molecule, oral chymase inhibitor (BAY 1142524) [1].
Original Therapeutic Goal	Inhibit adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction [2] [3] [4].
Latest Development Phase	Phase 2 (development for heart failure and diabetic nephropathy appears to be discontinued) [3] [4] [1].
Available Safety Data	Short-term studies (e.g., 2-week trial) [2].
Short-Term Safety Profile	Safe and well-tolerated at all examined doses. No clinically relevant effects on vital signs or potassium levels compared to placebo [2].
Key Limitation of Public Data	No published long-term safety data from large-scale or Phase 3 trials are available in the searched sources.

Key Safety Findings from Clinical Trial

The primary available safety data comes from the **CHIARA MIA 1 Trial**, a short-term, early-phase study [2].

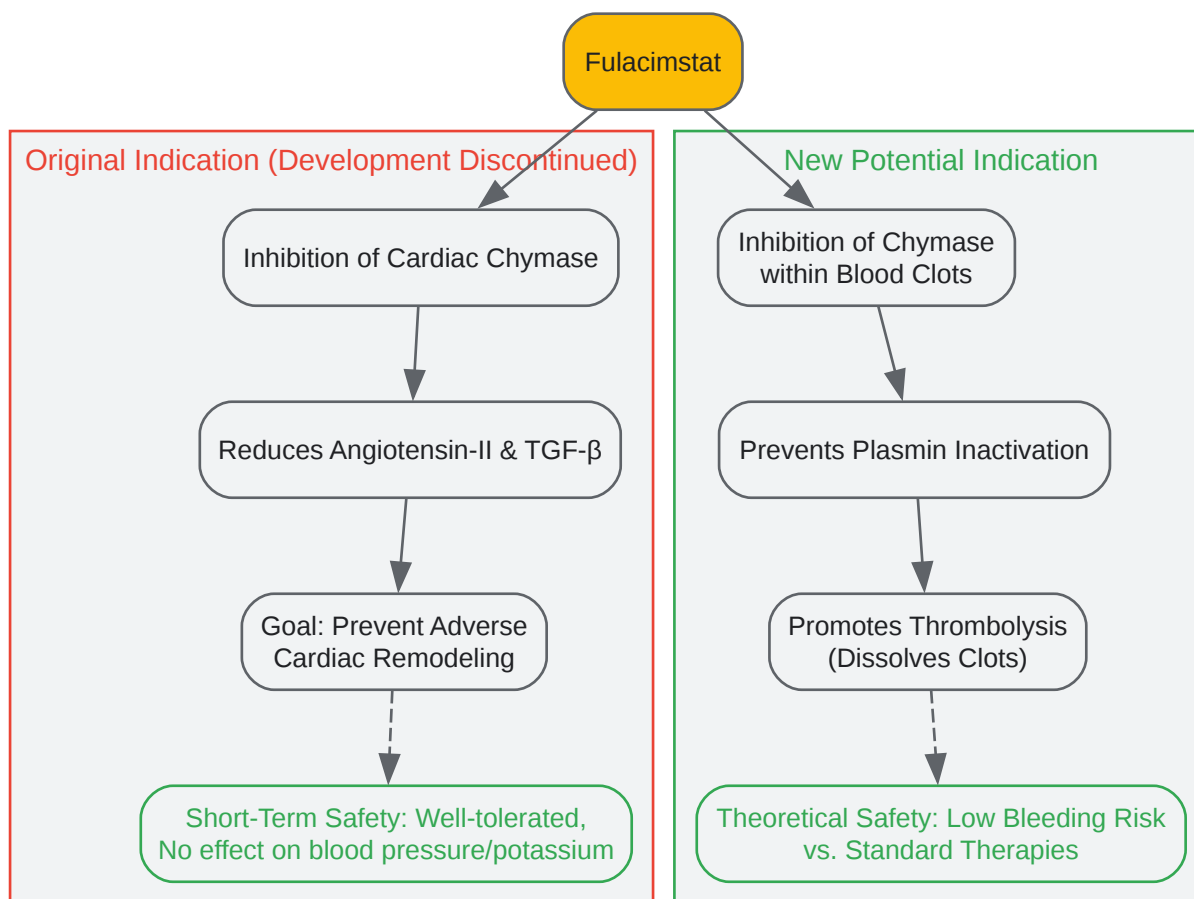
- **Experimental Protocol:** A multicenter, randomized, placebo-controlled study in clinically stable patients with a history of myocardial infarction and reduced left ventricular ejection fraction ($\leq 45\%$). Patients were on stable standard-of-care heart failure therapies. They were treated for 2 weeks with either placebo or one of four dosing regimens of **Fulacimstat** [2].
- **Key Results:** The drug was found to be safe and well-tolerated. There were no dose-dependent side effects or clinically relevant changes in vital signs, laboratory values (including potassium), or electrocardiograms reported during the 2-week treatment period [2].
- **Data Gap:** This trial only establishes short-term safety. The long-term safety profile in a broader patient population remains uncharacterized due to the discontinuation of its development for cardiac remodeling [3] [4].

New Research Direction and Safety Implications

Although development for heart failure has stopped, recent research has uncovered a new potential application for **Fulacimstat**, which comes with its own safety considerations [3] [4].

- **New Mechanism:** Recent studies show chymase inactivates plasmin within blood clots. **Fulacimstat**, as a chymase inhibitor, is now being investigated as a potential **profibrinolytic agent** to dissolve thrombi in conditions like stroke and pulmonary embolism [3] [4].
- **Theoretical Safety Advantage:** Preclinical models suggest that chymase inhibition can promote thrombolysis **without increasing bleeding risk**, a major side effect of current clot-busting drugs. This points to a potentially exceptional safety profile for this new indication, though it requires clinical confirmation [3] [4].

The diagram below illustrates the shift in the understood mechanism of action and the associated safety implications.



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References

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